

# nucleic acid labeling with MB 543 DBCO for fluorescence microscopy

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Compound of Interest		
Compound Name:	MB 543 DBCO	
Cat. No.:	B15622438	Get Quote

## **Application Notes and Protocols**

Topic: Nucleic Acid Labeling with MB 543 DBCO for Fluorescence Microscopy

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## Introduction

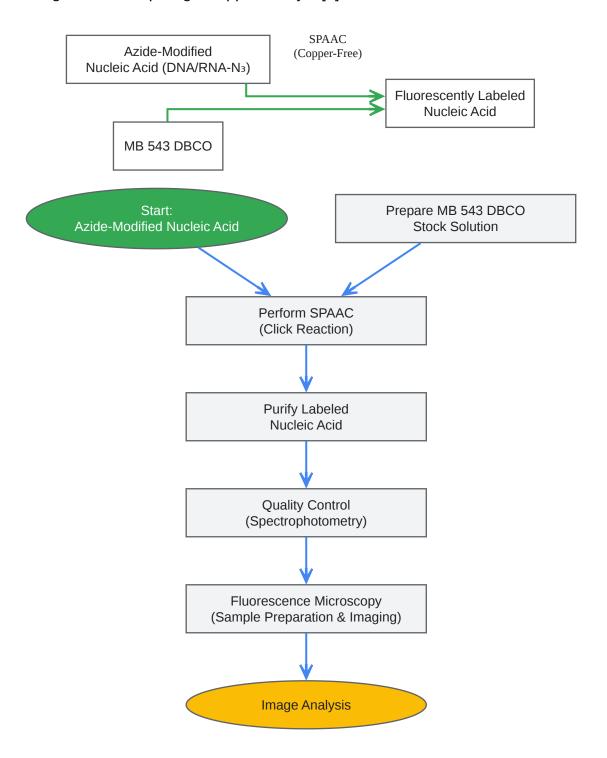
Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling the visualization and tracking of DNA and RNA within fixed and living cells. This technology is critical for applications ranging from fluorescence in situ hybridization (FISH) to real-time tracking of cellular dynamics. The **MB 543 DBCO** dye is a bright, photostable, and highly water-soluble orange fluorescent probe ideal for these applications.[1][2] It belongs to a novel class of rhodamine dyes that are insensitive to pH variations between 3 and 10.[2][3]

Labeling with **MB 543 DBCO** is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This bioorthogonal reaction occurs between the dibenzocyclooctyne (DBCO) group on the dye and an azide moiety introduced into the nucleic acid.[5] The reaction is highly specific, efficient, and proceeds under mild, physiological conditions, making it an excellent tool for labeling sensitive biomolecules in complex environments, including inside living cells, without the need for a cytotoxic copper catalyst.[4][6]

## **Principle of the Method**



The labeling strategy relies on a two-step process. First, an azide group is incorporated into the nucleic acid of interest. Second, the azide-modified nucleic acid is reacted with **MB 543 DBCO**. The inherent ring strain of the DBCO group allows it to "click" onto the azide, forming a stable triazole linkage without requiring a copper catalyst.[5]



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### References

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